N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Overview
Description
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide: is a chemical compound with the molecular formula C9H6F2N2O5 and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a benzo[1,3]dioxole ring substituted with nitro and difluoro groups, and an acetamide functional group. It is used primarily in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves dissolving N-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide in glacial acetic acid and adding a mixture of fuming nitric acid in glacial acetic acid dropwise . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Nitration: Fuming nitric acid in glacial acetic acid.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoro groups may enhance the compound’s stability and binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)amine
- N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)ethanamide
Uniqueness: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOZURPACAVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578137 | |
Record name | N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-66-9 | |
Record name | N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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